trans-ACPD

Overview

Description

Mechanism of Action

Mode of Action

Trans-ACPD interacts with its targets, the metabotropic glutamate receptors, to produce calcium mobilization and an inward current in cultured cerebellar Purkinje neurons . This interaction results in changes in neuronal excitability and synaptic transmission . Specifically, this compound reduces the frequency of miniature excitatory postsynaptic currents, suggesting that its action is mediated by presynaptic mGluRs .

Biochemical Pathways

The activation of metabotropic glutamate receptors by this compound affects the inspiratory-modulated activity of phrenic motoneurons via distinct mechanisms at pre- and postsynaptic sites . This involves the modulation of glutamate receptors and phosphoinositide metabolism .

Pharmacokinetics

It’s known that the compound’s bioavailability and efficacy are influenced by its interaction with metabotropic glutamate receptors .

Result of Action

The activation of metabotropic glutamate receptors by this compound results in multiple effects, including the reduction of inspiratory-modulated synaptic currents and an increase in neuronal excitability . This is associated with an inward current and a decrease in membrane conductance .

Biochemical Analysis

Biochemical Properties

Trans-ACPD interacts with metabotropic glutamate receptors, which are G protein-coupled receptors involved in various biochemical reactions . These receptors are coupled to the increased hydrolysis of phosphoinositides (PIs), which are important components of cell membranes . The interaction between this compound and these receptors leads to the activation of intracellular signaling pathways, influencing various cellular processes .

Cellular Effects

This compound has been shown to produce calcium mobilization and an inward current in cultured cerebellar Purkinje neurons . This suggests that this compound can influence cell function by modulating calcium signaling pathways, which play crucial roles in various cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to metabotropic glutamate receptors, leading to the activation of these receptors . This activation triggers a series of intracellular events, including the hydrolysis of PIs and the mobilization of calcium ions . These events can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied in various laboratory settings. For instance, it has been shown to inhibit extracellularly recorded excitatory postsynaptic potentials in the CA1 layer of rat hippocampus . This effect was reversible and started before the appearance of calcium spikes .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, intrathecal injection of this compound has been shown to cause significant biting behavior in mice . The biting behavior was significantly reduced when the animals were pre-treated with a certain compound .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the functioning of metabotropic glutamate receptors . These receptors are coupled to the hydrolysis of PIs, suggesting that this compound may influence metabolic flux or metabolite levels through its interaction with these receptors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its interaction with metabotropic glutamate receptors

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with metabotropic glutamate receptors . These receptors are located in various compartments within the cell, suggesting that this compound may be directed to specific compartments or organelles through its interaction with these receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-1-Aminocyclopentane-1,3-dicarboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the amino and carboxylic acid groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

While specific industrial production methods for trans-1-Aminocyclopentane-1,3-dicarboxylic acid are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Trans-1-Aminocyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino derivatives. These products are often used as intermediates in further chemical synthesis or as tools in biochemical research .

Scientific Research Applications

Trans-1-Aminocyclopentane-1,3-dicarboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed to study the function of metabotropic glutamate receptors in various biological systems.

Medicine: Research involving trans-1-Aminocyclopentane-1,3-dicarboxylic acid contributes to understanding neurological disorders and developing potential therapeutic agents.

Industry: The compound is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Cis-1-Aminocyclopentane-1,3-dicarboxylic acid: Another isomer of the compound with different stereochemistry.

L-Glutamic acid: A naturally occurring amino acid that also acts on glutamate receptors.

L-Aspartic acid: Another amino acid with similar functional groups but different biological activity .

Uniqueness

Trans-1-Aminocyclopentane-1,3-dicarboxylic acid is unique due to its selective agonist activity for metabotropic glutamate receptors, making it a valuable tool in neuroscience research. Its specific stereochemistry allows for targeted interactions with these receptors, providing insights into their function and potential therapeutic applications .

Biological Activity

trans-ACPD (trans-1-Aminocyclopentane-1,3-dicarboxylic acid) is a selective agonist for metabotropic glutamate receptors (mGluRs), particularly effective at both group I and group II receptors. This compound has been extensively studied for its biological activity, especially in neural tissues, where it plays a significant role in modulating neurotransmission and intracellular signaling pathways.

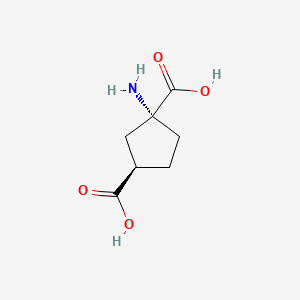

- Chemical Name : trans-1-Aminocyclopentane-1,3-dicarboxylic acid

- Molecular Formula : CHNO

- Purity : ≥99%

- Isomers : A racemic mixture of (1S,3R)- and (1R,3S)-ACPD.

This compound primarily activates mGluRs, leading to various intracellular responses:

- Calcium Mobilization : Studies have shown that this compound induces a significant increase in intracellular calcium levels in various neuronal types. For instance, brief pulses of this compound (10–100 μM) consistently resulted in a 200–600 nM increase in dendritic Ca concentration in cerebellar Purkinje neurons, indicating its effectiveness in mobilizing calcium from intracellular stores rather than through calcium influx from the extracellular environment .

- Membrane Potential Changes : The application of this compound has been associated with depolarization of neurons. In frog spinal cord motoneurons, this compound induced a concentration-dependent depolarization, enhancing the excitability of these cells . Additionally, it was noted that this compound could potentiate NMDA-induced depolarizations even in the presence of NMDA receptor blockers .

Biological Effects

The biological effects of this compound can be categorized into several key areas:

1. Neurotransmission Modulation

- Increased Excitatory Synaptic Responses : this compound enhances synaptic responses by potentiating the activity of excitatory inputs. This effect has been documented in various studies where its application led to increased polysynaptic reflex responses in motoneurons .

- Inhibition of AMPA Responses : Research indicates that this compound can suppress AMPA receptor-mediated responses through mechanisms involving nitric oxide signaling pathways .

2. Impact on Neuronal Oscillation

- This compound has been shown to influence slow oscillations (<1 Hz) in thalamocortical relay neurons. This modulation contributes to the rhythmic activity observed in these neuronal populations, which is crucial for various brain functions including sleep and sensory processing .

3. Role in Neuroprotection and Plasticity

- The compound's ability to modulate intracellular calcium levels suggests potential neuroprotective roles, especially under pathological conditions where calcium homeostasis is disrupted. Its involvement in synaptic plasticity mechanisms further underscores its importance in learning and memory processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Properties

IUPAC Name |

(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYNOWXBIBKGHB-CLZZGJSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67684-64-4, 111900-33-5, 477331-06-9 | |

| Record name | NSC27386 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.